molecular formula C9H7BrN2O2 B2632096 Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1935107-75-7

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B2632096
CAS No.: 1935107-75-7
M. Wt: 255.071
InChI Key: XZDUUFQXKYVYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

While experimental NMR data for this compound is not explicitly provided in the sources, its structure predicts distinct spectral signatures:

  • ¹H NMR : The methyl ester group (–COOCH₃) would appear as a singlet near δ 3.9 ppm . Aromatic protons in the imidazo[1,2-a]pyridine system would resonate between δ 7.5–8.5 ppm , with coupling patterns reflecting adjacent substituents.
  • ¹³C NMR : The carbonyl carbon of the ester group would resonate near δ 165 ppm , while the brominated carbon (C2) would appear downfield (~δ 120 ppm ) due to electronegativity effects.

Infrared (IR) Vibrational Signature Analysis

The IR spectrum would exhibit key absorption bands:

  • C=O stretch from the ester group at ~1720 cm⁻¹ .
  • C–Br stretch near 550–650 cm⁻¹ .
  • Aromatic C–H stretches in the 3000–3100 cm⁻¹ range.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 255.9884 ([M+H]⁺), consistent with the molecular formula C₉H₇BrN₂O₂⁺ . Fragmentation would likely involve loss of the methyl ester group (–COOCH₃, 59 Da) and subsequent cleavage of the imidazole ring.

Properties

IUPAC Name

methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDUUFQXKYVYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their efficacy against multidrug-resistant strains of tuberculosis (TB).

Antitubercular Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in combating Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. High-throughput screening has identified several analogues with promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . The modification of this compound has led to derivatives exhibiting enhanced antitubercular properties.

Antimicrobial Properties

The compound has also demonstrated significant antibacterial activity against various bacterial strains. Studies have synthesized numerous derivatives, showing potent antimicrobial effects against both gram-positive and gram-negative bacteria.

Case Studies

  • A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antibacterial activity against Mycobacterium species, with some compounds exhibiting notable efficacy .
  • In vitro studies indicated that certain derivatives displayed high potency against Klebsiella pneumoniae, with zones of inhibition (ZOI) measured to assess their effectiveness .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Investigations into its interactions with bacterial targets have revealed that it may inhibit critical pathways necessary for bacterial survival.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that emphasize efficiency and yield. The compound can be further modified to enhance its pharmacological profile.

Synthetic Pathways

  • A rapid, metal-free synthesis method has been developed for imidazo[1,2-a]pyridines under aqueous conditions, which can be adapted for the production of this compound derivatives .

Summary Table of Applications

Application AreaDetails
Pharmaceutical IntermediateUsed in the synthesis of drugs targeting tuberculosis and other infectious diseases
Antimicrobial ActivityExhibits significant antibacterial properties against various bacterial strains
Mechanistic InsightsPotential inhibition of essential bacterial pathways
SynthesisRapid synthesis methods available for efficient production

Mechanism of Action

Comparison with Similar Compounds

Substituent Position Variations

Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS 1363382-82-4)

  • Key Difference : Bromine at position 2, methyl carboxylate at position 6.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. The 8-carboxylate may reduce π-stacking efficiency in target binding compared to the 7-position, affecting pharmacological activity .

7-Bromoimidazo[1,2-a]pyridine (CAS 808744-34-5)

  • Key Difference : Lacks the methyl carboxylate group.

Functional Group Variations

Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate (CAS 33829-05-9)

  • Key Difference : Phenyl group at position 2 instead of bromine.
  • Impact : The phenyl group introduces steric bulk and electron-rich aromaticity, enhancing hydrophobic interactions in drug-receptor binding but reducing electrophilicity for cross-coupling reactions compared to bromine .

Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate

  • Key Difference: Amino group at position 3.
  • Impact: The amino group increases basicity and hydrogen-bonding capacity, improving solubility and target affinity. However, it may reduce stability under acidic conditions compared to bromine .

Ester Group Variations

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Key Difference : Ethyl ester at position 2, methyl group at position 7.
  • The methyl group at position 7 may sterically hinder interactions with planar binding sites .

Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate

  • Key Difference : Nitrophenyl group at position 8, ethyl ester at position 7.
  • Impact : The electron-withdrawing nitro group enhances reactivity toward nucleophilic aromatic substitution but may induce toxicity. The ethyl ester offers similar lipophilicity to methyl esters but with slower hydrolysis .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Melting Point (°C) Purity (%) Key Substituents
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate C₉H₇BrN₂O₂ Not reported 95–98* Br (C2), COOCH₃ (C7)
Methyl imidazo[1,2-a]pyridine-7-carboxylate C₉H₈N₂O₂ 133–135 95 H (C2), COOCH₃ (C7)
7-Bromoimidazo[1,2-a]pyridine C₇H₅BrN₂ Not reported 95 Br (C7)
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate C₁₅H₁₂N₂O₂ Not reported >95 Ph (C2), COOCH₃ (C7)

*Purity inferred from analogues in .

Biological Activity

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position of the imidazo ring and a carboxylate group at the 7-position of the pyridine ring. This unique structure contributes to its reactivity and biological activity, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular pathways related to proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values for some tested strains fall within the range of 46.9 μg/mL to 93.7 μg/mL, demonstrating its potential as an antibiotic candidate .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including human cervical carcinoma (HeLa) cells. The cytotoxic effects were measured using the PrestoBlue® assay, revealing half-maximal inhibitory concentrations (IC50) that indicate significant cytotoxic potential .

Table 1: Cytotoxicity Data for this compound

Cell LineIC50 (μM)Reference
HeLa<150
MCF-7<200
PC-3<250

Study on Anti-Tuberculosis Activity

Recent studies have highlighted the potential of this compound analogs as inhibitors of Mycobacterium tuberculosis (Mtb). A high-throughput screening approach identified several compounds with MIC values as low as 0.03 to 5.0 μM against Mtb H37Rv strain. These findings suggest that derivatives of this compound may serve as promising candidates for tuberculosis treatment .

Evaluation of Protein Geranylgeranylation Inhibition

In another study, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their ability to inhibit protein geranylgeranylation. The most active compounds disrupted Rab11A prenylation in HeLa cells, indicating that this compound could influence critical signaling pathways involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via multicomponent reactions, such as the Ugi reaction, using methyl 2-aminoisonicotinate, aldehydes (e.g., nicotinaldehyde), and brominated isocyanides. Post-synthetic modifications, such as Boc deprotection, are performed to achieve the final product . Key intermediates are characterized using 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1 \text{H} NMR can confirm the presence of characteristic protons (e.g., aromatic protons at δ 8.5–9.1 ppm), while HRMS validates molecular weight consistency .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR identify proton and carbon environments, respectively. For instance, the methyl ester group typically resonates at δ 3.9–4.0 ppm in 1H^1 \text{H} NMR and δ 165–170 ppm in 13C^{13} \text{C} NMR .
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Data collection uses Bruker APEXII CCD detectors, with refinement via SHELXL (e.g., R-factor < 0.04). Crystallographic parameters (e.g., space group C2/cC2/c, unit cell dimensions) are reported to validate molecular packing and hydrogen-bonding networks .

Q. What are the primary applications of this compound in medicinal chemistry?

Imidazo[1,2-a]pyridine derivatives are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The bromine substituent enhances electrophilicity for nucleophilic substitution, enabling further functionalization (e.g., Suzuki coupling for biaryl derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination.
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Contradictions in yield data (e.g., 49% vs. 94% in Boc deprotection steps) suggest solvent purity and reaction time are critical variables .

Q. What challenges arise in resolving the crystal structure of imidazo[1,2-a]pyridine derivatives?

  • Conformational flexibility : The fused tricyclic system may adopt multiple conformers (e.g., envelope vs. twist-boat), complicating refinement.
  • Disorder management : Hydrogen atoms on chiral centers (e.g., C4, C5) require constrained refinement using SHELXL’s DFIX command .
  • Twinned crystals : High-resolution data (θ > 25°) and the Hooft parameter in SHELXL mitigate twinning artifacts .

Q. How can computational chemistry aid in understanding reaction mechanisms and structure-activity relationships (SAR)?

  • DFT calculations : Optimize transition states for bromination steps (e.g., NBS-mediated bromination) using Gaussian or ORCA.
  • Molecular docking : Predict binding affinities to biological targets (e.g., urokinase plasminogen activator) using AutoDock Vina.
  • SAR analysis : Correlate substituent electronic effects (e.g., bromine’s σp_p value) with bioactivity using QSAR models .

Methodological Considerations

  • Data contradictions : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or dynamic processes (e.g., rotamer interconversion).
  • Crystallographic validation : Cross-check SHELXL refinement metrics (e.g., RintR_{\text{int}}, GooF) with PLATON alerts to ensure data integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.